1-Fluoro-4-iodonaphthalene
Overview
Description
1-Fluoro-4-iodonaphthalene is an organic compound with the molecular formula C₁₀H₆FI and a molecular weight of 272.06 g/mol . It is primarily used for research and development purposes. The compound consists of a naphthalene ring substituted with a fluorine atom at the first position and an iodine atom at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Fluoro-4-iodonaphthalene typically involves the halogenation of naphthalene derivatives. One common method includes the diazotization of 1-naphthylamine followed by a Sandmeyer reaction to introduce the fluorine atom. The iodination can be achieved through electrophilic substitution using iodine and an oxidizing agent .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-iodonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom, which is an electron-withdrawing group.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under controlled conditions.
Major Products:
Scientific Research Applications
1-Fluoro-4-iodonaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Fluoro-4-iodonaphthalene involves its ability to participate in nucleophilic aromatic substitution reactions. The fluorine atom, being an electron-withdrawing group, activates the aromatic ring towards nucleophilic attack. This leads to the formation of a negatively charged intermediate, which then undergoes further reactions to yield the final product . The compound’s interactions with biological targets, such as enzymes or DNA, are also of interest in medicinal chemistry.
Comparison with Similar Compounds
1-Fluoronaphthalene: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
4-Iodonaphthalene: Lacks the fluorine substituent, affecting its reactivity and electronic properties.
1-Fluoro-2-iodonaphthalene: Similar structure but with different substitution pattern, leading to different reactivity and applications.
Uniqueness: 1-Fluoro-4-iodonaphthalene is unique due to the presence of both fluorine and iodine atoms on the naphthalene ring. This dual substitution enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-fluoro-4-iodonaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FI/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXQUMOQBPPDMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10499704 | |
Record name | 1-Fluoro-4-iodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10499704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17318-09-1 | |
Record name | 1-Fluoro-4-iodonaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17318-09-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-4-iodonaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10499704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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